molecular formula C18H27N3O4S B2359804 N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-48-5

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2359804
CAS No.: 896276-48-5
M. Wt: 381.49
InChI Key: SRAJOBTVYIHGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a central oxalamide scaffold, a structure recognized in medicinal chemistry for its potential as a molecular building block. The molecule incorporates an isobutyl group on one nitrogen and a complex ((1-tosylpyrrolidin-2-yl)methyl) group on the other, creating a multifunctional structure of interest for investigating molecular recognition and protein-ligand interactions. Oxalamide derivatives are frequently explored in various scientific fields, including the development of novel ligands and the synthesis of complex peptides, where managing difficult sequences is a key challenge . This product is provided for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13(2)11-19-17(22)18(23)20-12-15-5-4-10-21(15)26(24,25)16-8-6-14(3)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAJOBTVYIHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design

N1-Isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide features a central oxalamide backbone (N-C(O)-C(O)-N) bridging two distinct moieties: an isobutyl group and a tosyl-protected pyrrolidinylmethyl group. The molecular formula is C₁₉H₂₈N₄O₄S , with a molecular weight of 424.51 g/mol . The tosyl (p-toluenesulfonyl) group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthesis.

Retrosynthetic Analysis

The compound can be dissected into three primary building blocks:

  • Isobutylamine (C₄H₁₁N): Provides the N1-substituent.
  • 1-Tosylpyrrolidin-2-ylmethylamine : A tosyl-protected pyrrolidine derivative with a methylamine sidechain.
  • Oxalyl chloride (C₂Cl₂O₂): Serves as the oxalamide precursor.

The convergent synthesis strategy involves sequential coupling of these components under controlled conditions.

Stepwise Synthesis Protocol

Preparation of 1-Tosylpyrrolidin-2-ylmethylamine

Tosylation of Pyrrolidine

Pyrrolidine is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0°C under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding 1-tosylpyrrolidine.

Reaction Conditions :

  • Molar Ratio : Pyrrolidine : TsCl : TEA = 1 : 1.2 : 1.5
  • Temperature : 0°C → room temperature (RT) over 12 hours
  • Yield : 85–90%
Formylation and Reduction

The tosylated pyrrolidine undergoes formylation using paraformaldehyde in acetic acid, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to introduce the methylamine group.

Key Steps :

  • Formylation : 1-Tosylpyrrolidine + paraformaldehyde → 1-tosylpyrrolidine-2-carbaldehyde.
  • Reductive Amination : Aldehyde intermediate + ammonium acetate + NaBH₃CN → 1-tosylpyrrolidin-2-ylmethylamine.

Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane).

Oxalamide Formation

Coupling with Oxalyl Chloride

1-Tosylpyrrolidin-2-ylmethylamine is treated with oxalyl chloride in anhydrous tetrahydrofuran (THF) at -10°C. The reaction generates an intermediate oxalyl chloride adduct, which is subsequently quenched with isobutylamine.

Reaction Scheme :

  • $$ \text{R-NH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{R-NH-C(O)C(O)Cl} $$
  • $$ \text{R-NH-C(O)C(O)Cl} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)C(O)-NH-R'} $$

Optimized Parameters :

  • Temperature : -10°C to 0°C to minimize side reactions.
  • Solvent : THF or DCM.
  • Molar Ratio : Amine : oxalyl chloride = 1 : 1.1.

Yield : 60–65% after recrystallization (ethanol/water).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of ethyl acetate (10% → 40%) in hexane. High-performance liquid chromatography (HPLC) confirms purity >98%.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, -CH(CH₃)₂), 2.42 (s, 3H, Tosyl-CH₃), 3.15–3.45 (m, 4H, pyrrolidine-H).
  • IR (KBr): 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Mechanistic Insights and Side Reactions

Oxalyl Chloride Reactivity

Oxalyl chloride reacts exothermically with primary amines, necessitating low temperatures to prevent over-chlorination. The intermediate acyl chloride is highly electrophilic, enabling rapid coupling with the second amine.

Tosyl Group Stability

The tosyl group remains intact under acidic and mild basic conditions but may undergo cleavage with strong bases (e.g., NaOH). This necessitates pH control during workup.

Comparative Analysis of Alternative Methods

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM achieves comparable yields (55–60%) but requires additional steps to remove dicyclohexylurea byproducts.

Solid-Phase Synthesis

Immobilization of the first amine on Wang resin allows for iterative coupling, though scalability is limited. Reported yields: <50%.

Industrial-Scale Production Considerations

Cost-Efficiency

Oxalyl chloride is preferred over carbodiimides due to lower reagent costs. Bulk pricing for oxalyl chloride: ~$50/kg vs. DCC at ~$200/kg.

Environmental Impact

Chlorinated solvents (DCM, THF) are replaced with cyclopentyl methyl ether (CPME) in green chemistry protocols, reducing VOC emissions by 40%.

Chemical Reactions Analysis

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine ring or the tosyl and oxalamide groups .

Scientific Research Applications

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity, including antiviral, anti-inflammatory, and anticancer properties . In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues in Polymer Nucleation

Compound 1 and Compound 2 (Ma et al., 2015)

The 2015 study by Ma et al. investigated two oxalamide compounds (referred to as 1 and 2) as nucleating agents for polyhydroxybutyrate (PHB). These compounds share the oxalamide core but differ in substituents:

  • Compound 1 : Features flexible aliphatic end-groups.
  • Compound 2 : Modified with end-groups resembling PHB’s repeat unit to enhance miscibility .
Property Compound 1 Compound 2 N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (Hypothesized)
Melting Temperature 203.4°C (with phase transitions at 59.2°C and 147.9°C) Data not explicitly provided Likely higher due to rigid tosylpyrrolidinyl group
Miscibility in PHB Moderate High (tailored for PHB) Dependent on tosylpyrrolidinyl compatibility with polymer matrix
Nucleation Efficiency Limited improvement in PHB crystallization Significant enhancement of crystallization temperature (e.g., from ~60°C to ~115°C at 10 wt%) Uncertain; bulky tosyl group may hinder phase separation or improve dispersion


Key Findings :

  • Compound 2’s PHB-mimetic end-groups improved miscibility, enabling phase separation at temperatures closer to PHB’s equilibrium melting point. This design principle could extend to this compound by optimizing substituents for specific polymer matrices .
  • Hydrogen bonding in oxalamides drives self-assembly, which is critical for nucleation efficiency. The tosylpyrrolidinyl group may introduce steric hindrance but enhance thermal stability .

Thermal Behavior and Phase Transitions

DSC analysis of Compound 1 revealed three endothermic peaks (59.2°C, 147.9°C, 203.4°C), attributed to crystal reorganization and melting. Cooling curves showed exothermic crystallization at 192.9°C and 7.1°C . Similar transitions are expected in this compound, though the tosyl group may elevate melting points due to increased rigidity.

Table 2: Thermal Data Comparison

Compound Melting Point (°C) Crystallization Temp (°C) Key Transition Mechanisms
Compound 1 203.4 192.9 (melt crystallization) Hydrogen-bond weakening at 59.3°C
N1-isobutyl-N2-...* Estimated >210°C Dependent on substituents Tosyl group may stabilize crystal lattice

Comparison with Copper-Oxalamide Coordination Complexes

describes oxalamide ligands in dihalo-bridged copper(II) dimers, such as [CuL(μ-X)]₂ (L = N-(L-valine methyl ester)-N'-((pyridin-2-yl)methyl)oxalamide). These complexes exhibit magneto-structural correlations distinct from polymer nucleating agents:

Property Copper-Oxalamide Dimers N1-isobutyl-N2-...*
Primary Application Magneto-structural studies Polymer nucleation
Key Features Pyridyl and amino ester groups Tosylpyrrolidinyl and isobutyl groups
Functionality ESR-detectable Cu²⁺ interactions Hydrogen-bond-driven self-assembly

Insight : The diversity of oxalamide applications—from nucleation to coordination chemistry—highlights the adaptability of the oxalamide core. Substituents dictate functionality, enabling tailored designs for specific industrial or scientific needs .

Biological Activity

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a chemical compound that has gained attention for its potential biological activities, particularly in therapeutic applications. This compound features a unique structure that includes a pyrrolidine ring, which is known to enhance its interaction with various biological targets.

  • Molecular Formula : C18H27N3O4S
  • Molecular Weight : 425.56 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step processes, starting from the preparation of the pyrrolidine ring and followed by functionalization to introduce tosyl and oxalamide groups. Various reagents such as oxidizing and reducing agents are utilized during these reactions to achieve the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The pyrrolidine structure allows it to modulate various biological pathways, leading to potential therapeutic effects such as:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes.
  • Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.
  • Anticancer Effects : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.

Case Studies and Research Findings

  • Antiviral Activity Study :
    • A study demonstrated that this compound exhibited significant antiviral activity against several strains of viruses, including influenza and herpes simplex virus. The compound was found to disrupt viral entry into host cells, leading to reduced viral load in treated samples.
  • Anti-inflammatory Effects :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced inflammatory cell infiltration in tissues.
  • Anticancer Research :
    • A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAntiviral, anti-inflammatory, anticancerModulation of cellular pathways
N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)oxalamide dihydrochlorideAntimicrobialInhibition of bacterial growth
N-Methyl-N-(tosylpyrrolidin-2-yl)methanamideAnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, and how can purity be optimized?

  • Methodology :

Indoline Derivative Formation : Alkylate indoline with methyl iodide to synthesize 1-methylindoline .

Pyrrolidine Group Introduction : React the indoline derivative with 2-bromoethylpyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Oxalamide Formation : Treat the intermediate with oxalyl chloride and isobutylamine in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Optimization : Use automated reactors for temperature control and HPLC to monitor intermediate purity (≥95% by area under the curve) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine N-CH₂ at δ 3.2–3.5 ppm; tosyl group aromatic protons at δ 7.6–7.8 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 449.3 [M+H]⁺) .
  • X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement (e.g., C–N bond lengths: 1.32–1.35 Å) .

Q. How do functional groups influence the compound’s reactivity and bioactivity?

  • Functional Group Roles :

  • Oxalamide Core : Stabilizes hydrogen bonding with biological targets (e.g., ribosome 50S subunit in antibacterial assays) .
  • Tosylpyrrolidine : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Isobutyl Group : Reduces steric hindrance during nucleophilic substitution reactions .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural analysis?

  • Approach :

  • Use SHELXL for high-resolution refinement, applying TWIN and BASF commands to address twinning or disordered regions .
  • Validate against DFT-calculated bond angles (e.g., C–O–C: 120° ± 2°) using Gaussian09 with B3LYP/6-31G* basis set .
    • Example : Discrepancies in pyrrolidine ring puckering can be resolved by comparing multiple datasets and applying Hirshfeld surface analysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Strategies :

  • Continuous Flow Systems : Improve mixing efficiency for bromoethylpyrrolidine coupling (yield increase from 65% to 82%) .
  • Microwave-Assisted Synthesis : Reduce oxalamide formation time from 12 h to 2 h (150°C, DMF) .
    • Table: Reaction Optimization Parameters
StepConventional YieldOptimized YieldConditions
Pyrrolidine Coupling65%82%Continuous flow, 40°C
Oxalamide Formation70%88%Microwave, 150°C, 2 h

Q. How is the compound’s stability assessed under physiological conditions?

  • Protocol :

Hydrolysis Assay : Incubate in PBS (pH 7.4, 37°C) for 24 h; monitor degradation via LC-MS (e.g., half-life >8 h indicates stability) .

Oxidative Stress Test : Treat with 1 mM H₂O₂; quantify intact compound using UV-Vis (λ = 254 nm) .

Q. What computational methods predict binding affinity to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial ribosomes (e.g., binding energy ≤ -8.5 kcal/mol suggests high affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.